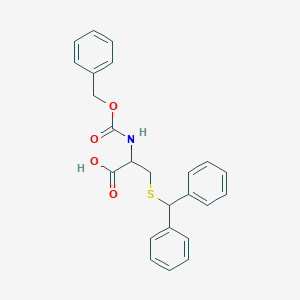
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid involves multiple steps, typically starting with the preparation of the benzhydrylsulfanyl intermediate. This intermediate is then reacted with a phenylmethoxycarbonylamino precursor under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. These methods are designed to meet the demands of various industries, including pharmaceuticals and chemical manufacturing .
化学反応の分析
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzhydrylsulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenylmethoxycarbonylamino group can interact with specific receptors, influencing cellular signaling pathways and physiological responses .
類似化合物との比較
When compared to similar compounds, 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Benzhydrylsulfanyl-2-(methoxycarbonylamino)propanoic acid: Lacks the phenyl group, resulting in different reactivity and applications.
3-Benzhydrylsulfanyl-2-(acetoxycarbonylamino)propanoic acid: Contains an acetoxy group instead of a phenylmethoxy group, leading to variations in chemical behavior and biological activity.
特性
CAS番号 |
53957-20-3 |
|---|---|
分子式 |
C24H23NO4S |
分子量 |
421.5 g/mol |
IUPAC名 |
3-benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H23NO4S/c26-23(27)21(25-24(28)29-16-18-10-4-1-5-11-18)17-30-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2,(H,25,28)(H,26,27) |
InChIキー |
DETYTTPLYPPXAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
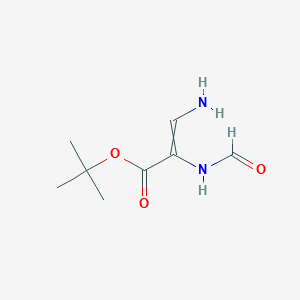
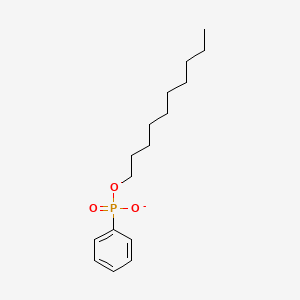
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
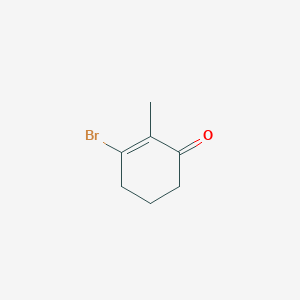

![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)
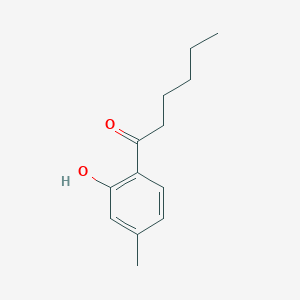
![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
